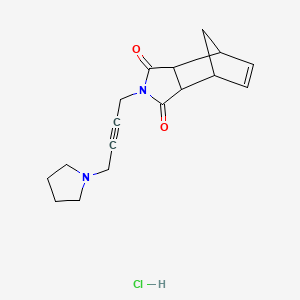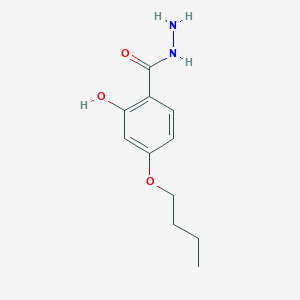
2,2-Dimethoxy-1,3-dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-1,3-dimethylpyrrolidine is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the pyrrolidine ring, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,3-dimethylpyrrolidine typically involves the reaction of pyrrolidine derivatives with methanol under specific conditions. One common method includes the use of anhydrous aluminum trichloride as a catalyst to facilitate the reaction between pyrrolidine and methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where pyrrolidine and methanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxy-1,3-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace methoxy groups with halogens.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-1,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism by which 2,2-Dimethoxy-1,3-dimethylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The methoxy groups and the nitrogen atom in the pyrrolidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are essential for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethoxypropane: Another compound with two methoxy groups but with a different core structure.
1,3-Dimethylpyrrolidine: Lacks the methoxy groups but shares the pyrrolidine core.
Uniqueness
2,2-Dimethoxy-1,3-dimethylpyrrolidine is unique due to the presence of both methoxy and methyl groups on the pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable in various applications compared to its analogs .
Propiedades
Número CAS |
37129-10-5 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2,2-dimethoxy-1,3-dimethylpyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-7-5-6-9(2)8(7,10-3)11-4/h7H,5-6H2,1-4H3 |
Clave InChI |
MDPWMJRJZUQIJL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C1(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)

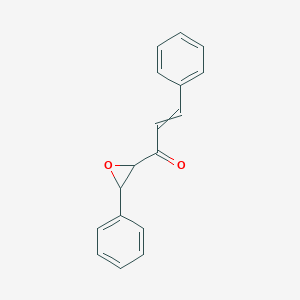

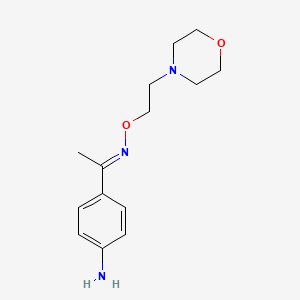

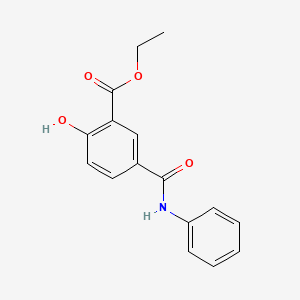
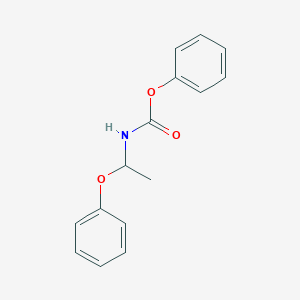
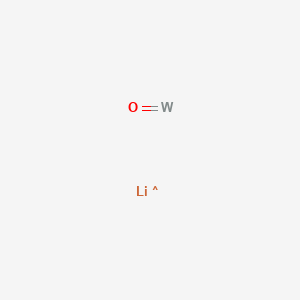
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

